molecular formula C12H13NO B3347476 3-(1-Methyl-1H-indol-3-yl)propanal CAS No. 136416-07-4

3-(1-Methyl-1H-indol-3-yl)propanal

Cat. No.: B3347476
CAS No.: 136416-07-4
M. Wt: 187.24 g/mol
InChI Key: WAOFJJFRSUTEGC-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-3-yl)propanal (CAS 136416-07-4) is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.238 g/mol . This indole derivative features a propanal chain linked to the 3-position of a 1-methylindole ring system, a structure of high interest in synthetic and medicinal chemistry. Compounds with this indole scaffold are frequently investigated as key synthetic intermediates or building blocks for the preparation of more complex molecules . Researchers value this structure for its potential applications in various fields, including use as a precursor in the development of compounds for neuropharmacological studies and as a potential ingredient in the flavor and fragrance industry . The indole core is a privileged structure in drug discovery, and its derivatives are often explored for their diverse biological activities. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(1-methylindol-3-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOFJJFRSUTEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592656
Record name 3-(1-Methyl-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136416-07-4
Record name 3-(1-Methyl-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-indol-3-yl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylindole.

    Formylation: The indole ring is formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Oxidation: The hydroxymethyl group is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(1-Methyl-1H-indol-3-yl)propanoic acid.

    Reduction: 3-(1-Methyl-1H-indol-3-yl)propanol.

    Substitution: 5-nitro-3-(1-Methyl-1H-indol-3-yl)propanal.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 3-(1-Methyl-1H-indol-3-yl)propanal is in medicinal chemistry, where it serves as a building block for synthesizing more complex indole derivatives. These derivatives are being investigated for their potential therapeutic effects, particularly in cancer treatment and antimicrobial activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including Hep G2 and HeLa cells, suggesting its potential role in developing novel anticancer agents .

Research has highlighted the compound's antimicrobial properties, demonstrating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve the induction of apoptosis in cancer cells through the activation of intrinsic apoptotic pathways . Additionally, studies have explored its interactions with various molecular targets, indicating that the indole moiety can modulate receptor activities and inhibit specific enzymes, contributing to its observed biological effects .

Industrial Applications

In industrial settings, this compound is utilized in producing materials with specific properties, such as dyes and pigments. Its unique chemical structure allows it to be integrated into various formulations that require indole derivatives for enhanced performance characteristics .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in cancer cell lines through intrinsic pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties : Research indicated significant antimicrobial activity against common pathogens, suggesting applications in developing new antibiotics .
  • Drug Development : Investigations into its role as a precursor for synthesizing novel therapeutic agents have shown promise in addressing various diseases, including cancer and infections .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(1-methyl-1H-indol-3-yl)propanal, it is compared with structurally related indole derivatives below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Molecular Weight Key Applications/Properties Reference
This compound C₁₂H₁₃NO Aldehyde, indole 187.24 g/mol Precursor for chiral pyrrolidines ; Antimicrobial intermediates
(3S)-3-(1-Methyl-1H-indol-3-yl)butanal C₁₃H₁₅NO Aldehyde, indole (longer chain) 201.27 g/mol Enhanced lipophilicity; potential for drug design
3-(1-Methyl-1H-indol-3-yl)propanoic acid C₁₂H₁₃NO₂ Carboxylic acid, indole 203.24 g/mol HDAC inhibitor precursor ; Higher solubility vs. aldehyde
Methyl 3-(1H-indol-3-yl)propanoate C₁₂H₁₃NO₂ Ester, indole 203.24 g/mol Prodrug strategy; antirheumatoidal agents
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone C₁₆H₁₅N₃O Ketone, imidazole, indole 265.31 g/mol Receptor-binding studies (e.g., GR65630 ligand)

Key Comparisons

Functional Group Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., forming pyrrolidines via organocatalysis ), whereas the carboxylic acid derivative (C₁₂H₁₃NO₂) is less reactive but offers improved solubility for medicinal applications . The ketone in 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone enhances hydrogen-bonding capacity, critical for ligand-receptor interactions .

Synthetic Utility: this compound is synthesized enantioselectively (84% yield, 90% ee) using chiral imidazolidinone catalysts , whereas ester derivatives like methyl 3-(1H-indol-3-yl)propanoate are prepared via straightforward esterification .

The imidazole-containing analog (C₁₆H₁₅N₃O) shows specificity in receptor studies, highlighting the role of heterocyclic substituents in target engagement .

Physicochemical Properties: Increasing chain length (e.g., butanal vs. propanal) elevates lipophilicity (logP), impacting membrane permeability . Ester derivatives (e.g., methyl 3-(1H-indol-3-yl)propanoate) balance stability and bioavailability, serving as prodrugs .

Biological Activity

3-(1-Methyl-1H-indol-3-yl)propanal, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This compound features an indole moiety attached to a propanal side chain, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial properties. A study published in Organic & Biomolecular Chemistry explored the synthesis and antimicrobial evaluation of various indole derivatives, highlighting their effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures induced apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

Neuroprotective Effects

The neuroprotective effects of indole derivatives have also been investigated. This compound may exert protective effects against neurodegenerative diseases by enhancing neurotrophic factor signaling and reducing oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is believed to modulate signaling pathways involved in inflammation and apoptosis. It may also act as an inhibitor of certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), thereby affecting gene expression related to cell growth and survival .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

Study on Anticancer Properties

In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase 3 and caspase 9 pathways, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological Activity Target Organisms/Cells Mechanism Reference
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membrane
AnticancerBreast cancer cellsInduction of apoptosis
NeuroprotectiveNeuronal cellsReduction of oxidative stress

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of 3-(1-Methyl-1H-indol-3-yl)propanal?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify indole ring substituents and aldehyde proton shifts. For example, the indolic C3 proton typically resonates near δ 7.0–7.5 ppm, while the aldehyde proton appears at δ 9.5–10.0 ppm.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for absolute configuration confirmation. Refinement using SHELXL (via the SHELX suite) resolves bond lengths and angles . For disordered solvent molecules (e.g., methanol/water), apply the SQUEEZE algorithm in PLATON to exclude ambiguous electron density .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

  • Methodological Answer :

  • Derivatization Strategies : Introduce alkyl/aryl groups at the indole N1 or propanal chain to modulate lipophilicity and target binding. For example, substituting the methyl group with bulkier moieties (e.g., benzyl) enhances membrane penetration in Gram-positive bacteria .
  • SAR Analysis : Test derivatives against microbial panels (e.g., Mycobacterium tuberculosis). Correlate minimal inhibitory concentrations (MICs) with computational parameters (e.g., LogP, polar surface area). Use regression models to identify key pharmacophores .

Q. How can crystallographic disorder in this compound derivatives be resolved during structure determination?

  • Methodological Answer :

  • Data Collection : Optimize crystal growth (e.g., slow evaporation from methanol) to reduce solvent inclusion.
  • Refinement : For unresolvable disorder (e.g., solvent molecules), apply SQUEEZE in PLATON to mask electron density contributions. Validate with Hirshfeld surface analysis to ensure structural integrity .
  • Validation Tools : Cross-check with CCDC databases (e.g., Mercury) to compare bond geometries with analogous indole derivatives .

Q. What computational approaches predict the interaction of this compound enantiomers with formyl-peptide receptors (FPRs)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model enantiomer binding to FPR2. Prioritize chiral centers (e.g., propanal stereochemistry) for induced-fit docking.
  • Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability. Compare hydrogen-bonding interactions of (R)- and (S)-enantiomers with receptor residues (e.g., Arg/Lys in FPR2) .

Q. How can contradictions between computational spectral predictions and experimental data for this compound be resolved?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR shifts. Compare with experimental data to identify conformational discrepancies (e.g., aldehyde tautomerism).
  • Experimental Validation : Acquire 2D NMR (COSY, HSQC) to resolve ambiguous proton couplings. For crystallographic mismatches, re-refine data with alternative space groups (e.g., P21_1/c vs. Pna21_1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Methyl-1H-indol-3-yl)propanal

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